molecular formula C9H7BrClNO4 B8512824 Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Cat. No. B8512824
M. Wt: 308.51 g/mol
InChI Key: QFTAGLWUTDBYHH-UHFFFAOYSA-N
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Patent
US06281214B1

Procedure details

2.38 kg (8.2 mol) of ethyl 3-bromo-5-nitrosalicylate was dissolved in 3000 ml of DMF, followed by the dropwise addition of 1.26 kg of phosphorus oxychloride at room temperature. The obtained mixture was heated to 90° C. and then maintained at that temperature under heating for 10 hours. The obtained mixture was cooled and then concentrated under reduced pressure. The obtained residue was dissolved in ethyl acetate and the obtained solution was washed with water, dehydrated and concentrated under reduced pressure to give 2.25 kg of the title compound as a colorless oil.
Name
ethyl 3-bromo-5-nitrosalicylate
Quantity
2.38 kg
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
1.26 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]=1O.P(Cl)(Cl)([Cl:19])=O>CN(C=O)C>[Cl:19][C:3]1[C:2]([Br:1])=[CH:12][C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
ethyl 3-bromo-5-nitrosalicylate
Quantity
2.38 kg
Type
reactant
Smiles
BrC1=C(C(C(=O)OCC)=CC(=C1)[N+](=O)[O-])O
Name
Quantity
3000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.26 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the obtained solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=C1Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 kg
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.